

A Comparative Analysis of GalR1 and GalR2 Activation by Galanin (1-29)

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Compound of Interest		
Compound Name:	Galanin (1-29) (rat, mouse)	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activation of Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2) by the endogenous neuropeptide Galanin (1-29). The information presented herein is supported by experimental data to facilitate research and development efforts targeting the galaninergic system.

Introduction

Galanin is a widely expressed neuropeptide that exerts its physiological effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. Galanin (1-29) is the full-length, biologically active form of the peptide. GalR1 and GalR2 are the most extensively studied of these receptors and exhibit distinct signaling properties upon activation by Galanin (1-29). Understanding the differential activation and subsequent intracellular signaling of GalR1 and GalR2 is crucial for the development of receptor-subtype-selective therapeutic agents for a variety of disorders, including pain, epilepsy, depression, and metabolic diseases.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinities and functional potencies of Galanin (1-29) for human, rat, and mouse GalR1 and GalR2.



Parameter	Receptor Subtype	Species	Value	Reference
Binding Affinity (Ki)	GalR1	Rat/Mouse	0.98 nM	[1]
GalR2	Rat/Mouse	1.48 nM	[1]	
GalR1	Human	~1 nM	[1]	_
GalR2	Human	~1 nM	[1]	
Binding Affinity (pKi)	GalR1	Human	9.63	[1]
GalR1	Rat	9.49	_	
GalR2	Human	9.02	_	
GalR2	Rat	8.98	_	

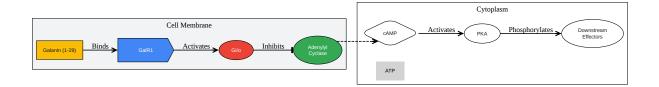
Signaling Pathways

Galanin (1-29) binding to GalR1 and GalR2 initiates distinct downstream signaling cascades due to their preferential coupling to different G protein subtypes.

GalR1 Signaling Pathway

GalR1 primarily couples to the inhibitory G protein, Gi/o. Activation of GalR1 by Galanin (1-29) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors.





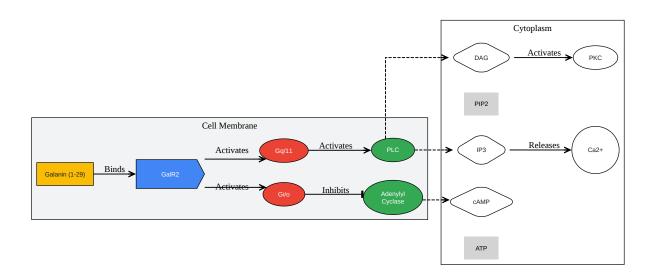
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GalR1 Signaling Pathway

GalR2 Signaling Pathway

In contrast to GalR1, GalR2 exhibits dual coupling capabilities. It can couple to both Gi/o, leading to the inhibition of adenylyl cyclase, and to the Gq/11 protein. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).





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GalR2 Signaling Pathways

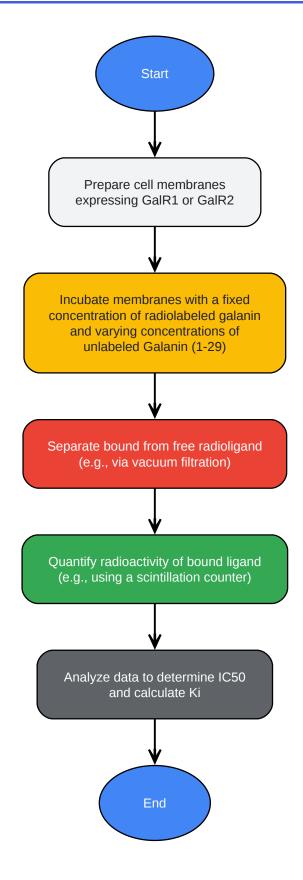
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of unlabeled Galanin (1-29) by measuring its ability to compete with a radiolabeled ligand for binding to GalR1 or GalR2.





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References

- 1. medchemexpress.com [medchemexpress.com]
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